molecular structure and chemical properties of NMP-ACA
molecular structure and chemical properties of NMP-ACA
An In-depth Technical Guide to the Formulation of N-acetylcysteine Amide (NACA) with N-Methyl-2-pyrrolidone (NMP): Molecular Structure, Chemical Properties, and Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "NMP-ACA" does not refer to a single, defined chemical entity in widespread scientific literature. However, an analysis of the components suggests a formulation combining N-Methyl-2-pyrrolidone (NMP) , a versatile solvent and drug delivery vehicle, with a therapeutically relevant molecule abbreviated as ACA . In the context of drug development and oxidative stress, the most prominent candidate for "ACA" is N-acetylcysteine amide , commonly abbreviated as NACA . NACA is a derivative of the antioxidant N-acetylcysteine (NAC) with enhanced bioavailability.[1] This guide, therefore, provides an in-depth technical exploration of a formulation comprising N-acetylcysteine amide (NACA) and N-Methyl-2-pyrrolidone (NMP). We will delve into the molecular and chemical properties of each component, the scientific rationale for their combination in a drug delivery system, and their potential applications in modern therapeutics.
Part 1: N-Methyl-2-pyrrolidone (NMP) - The Vehicle
N-Methyl-2-pyrrolidone is a powerful, polar aprotic solvent with a high boiling point and low volatility.[2] Its unique physicochemical properties have led to its extensive use in various industrial and pharmaceutical applications.[3][4]
Molecular Structure and Physicochemical Properties of NMP
NMP is a five-membered lactam ring with a methyl group attached to the nitrogen atom. Its structure is characterized by a strong dipole moment and the ability to form hydrogen bonds.[5]
| Property | Value | Source |
| Chemical Formula | C5H9NO | [5] |
| Molar Mass | 99.133 g·mol−1 | [5] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Odor | Faint amine-like | [2] |
| Density | 1.028 g/cm³ | [5] |
| Melting Point | -24 °C | [5] |
| Boiling Point | 202 to 204 °C | [5] |
| Solubility in Water | Miscible | [5] |
| log P | -0.40 | [5] |
| Flash Point | 91 °C | [5] |
| Autoignition Temperature | 245 °C | [5] |
Role in Drug Formulation and Delivery
NMP's high solvency for a wide range of organic and inorganic compounds makes it an excellent vehicle for drug formulation.[5] It is particularly effective in solubilizing poorly water-soluble drugs, enhancing their bioavailability.[4] In the pharmaceutical industry, NMP is utilized in formulations for both oral and transdermal drug delivery.[3][5] Its ability to act as a penetration enhancer facilitates the transport of active pharmaceutical ingredients (APIs) across biological membranes.[4]
Biological Activity and Safety Profile
While historically considered biologically inert, recent studies have revealed that NMP possesses pleiotropic biological activities, including anti-inflammatory and immunomodulatory effects.[3][4] It has been shown to attenuate inflammation by activating Krüppel-like factor 2 (KLF2).[4] Clinical trials have investigated its use in conditions like multiple myeloma, demonstrating a degree of disease-stabilizing activity.[3][6] However, it is important to note that the U.S. Environmental Protection Agency (EPA) has identified health risks associated with NMP exposure, leading to proposed regulations to curtail its use in certain applications.[7] For pharmaceutical development, this necessitates careful consideration of the risk-benefit profile and adherence to strict safety guidelines.
Part 2: N-acetylcysteine amide (NACA) - The Active Pharmaceutical Ingredient (API)
N-acetylcysteine amide (NACA) is the amide derivative of N-acetylcysteine (NAC), a well-known antioxidant and mucolytic agent.[1] The structural modification in NACA confers significant advantages in terms of bioavailability and therapeutic efficacy.
Molecular Structure and Chemical Properties of NACA
The key structural difference between NAC and NACA is the presence of an amide group in place of the carboxylic acid group in NAC. This modification increases the lipophilicity of the molecule, allowing for enhanced permeability across cell membranes.[1]
| Property | Value | Source |
| Chemical Formula | C5H10N2O2S | [8] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 138 - 141 °C | [8] |
Synthesis of NACA
The synthesis of NACA is a multi-step process that typically begins with the esterification of N-acetyl-L-cysteine, followed by amidation.[8][9] An efficient method involves the reaction of N-acetyl-L-cysteine with an alcohol in the presence of an acid to form the corresponding ester. This intermediate is then treated with ammonia to yield N-acetyl-L-cysteine amide.[8]
Caption: Mechanism of action of N-acetylcysteine amide (NACA).
Part 3: The NMP-NACA Formulation - A Technical Perspective
The combination of NMP and NACA in a pharmaceutical formulation is driven by the need to enhance the delivery and therapeutic efficacy of NACA.
Rationale for Formulation: Leveraging NMP's properties for NACA delivery
NMP's properties as a solvent and penetration enhancer are particularly beneficial for NACA. [4]For topical or transdermal delivery systems, NMP can facilitate the passage of NACA through the skin, enabling localized or systemic therapeutic effects. In injectable formulations, NMP can serve as a biocompatible solvent for NACA, potentially for creating long-acting drug depots. [10]
Experimental Protocols for Formulation and Characterization
The development of an NMP-NACA formulation requires rigorous experimental evaluation.
1. Solubility Studies:
-
Objective: To determine the saturation solubility of NACA in NMP at various temperatures.
-
Method:
-
Add excess NACA to a known volume of NMP in a sealed vial.
-
Equilibrate the mixture at a constant temperature with continuous stirring.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Analyze the supernatant for NACA concentration using a validated analytical method (e.g., HPLC).
-
2. Stability Testing:
-
Objective: To assess the chemical stability of NACA in the NMP formulation under different storage conditions.
-
Method:
-
Prepare the NMP-NACA formulation at the desired concentration.
-
Store aliquots of the formulation under various conditions (e.g., different temperatures and humidity levels) as per ICH guidelines.
-
At specified time points, withdraw samples and analyze for NACA content and the presence of degradation products.
-
Caption: Experimental workflow for NMP-NACA formulation development.
Analytical Methods for Quantification of NACA in NMP-based formulations
A robust and validated analytical method is crucial for the accurate quantification of NACA in NMP-based formulations. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used method for the analysis of thiols like NACA. [10]Derivatization with a fluorescent probe such as N-(1-pyrenyl)maleimide (NPM) can enhance the sensitivity and selectivity of the assay. [10][13]
Part 4: Applications in Drug Development
The unique properties of an NMP-NACA formulation position it as a promising candidate for the treatment of various diseases, particularly those associated with oxidative stress and inflammation.
Therapeutic Potential of NMP-NACA formulations
-
Neurodegenerative Diseases: NACA's ability to cross the blood-brain barrier makes it a promising therapeutic for neurodegenerative disorders like Parkinson's and Alzheimer's disease, where oxidative stress is a key pathological feature. [1]An NMP-based delivery system could potentially enhance its central nervous system penetration.
-
Pulmonary Disorders: NACA has shown protective effects against pulmonary inflammation. [1]Formulations for inhalation or systemic delivery could be beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).
-
Dermatological Conditions: For skin disorders characterized by inflammation and oxidative damage, a topical NMP-NACA formulation could provide targeted therapy with reduced systemic side effects.
Conclusion
The formulation of N-acetylcysteine amide (NACA) with N-Methyl-2-pyrrolidone (NMP) represents a scientifically grounded approach to enhancing the therapeutic potential of a promising antioxidant. By leveraging the solvent and penetration-enhancing properties of NMP, it is possible to improve the delivery and bioavailability of NACA. This in-depth technical guide provides a framework for researchers and drug development professionals to explore the molecular characteristics, formulation strategies, and therapeutic applications of NMP-NACA systems. As our understanding of the biological roles of both NMP and NACA continues to evolve, so too will the opportunities for innovative drug development in this area.
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